molecular formula C13H14N2O2S B14662325 4-[4-(Methylamino)phenyl]sulfonylaniline CAS No. 51688-26-7

4-[4-(Methylamino)phenyl]sulfonylaniline

Cat. No.: B14662325
CAS No.: 51688-26-7
M. Wt: 262.33 g/mol
InChI Key: LOXMTPXGOUSTAD-UHFFFAOYSA-N
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Description

4-[4-(Methylamino)phenyl]sulfonylaniline is an organic compound with the molecular formula C13H14N2O2S It is a derivative of aniline, featuring both a methylamino group and a sulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylamino)phenyl]sulfonylaniline typically involves the sulfonylation of 4-(methylamino)aniline. One common method includes the reaction of 4-(methylamino)aniline with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylamino)phenyl]sulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.

Scientific Research Applications

4-[4-(Methylamino)phenyl]sulfonylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[4-(Methylamino)phenyl]sulfonylaniline exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring. The methylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenol: Similar structure but lacks the sulfonyl group.

    4-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

    4-(Methylamino)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.

Uniqueness

4-[4-(Methylamino)phenyl]sulfonylaniline is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

51688-26-7

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-[4-(methylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C13H14N2O2S/c1-15-11-4-8-13(9-5-11)18(16,17)12-6-2-10(14)3-7-12/h2-9,15H,14H2,1H3

InChI Key

LOXMTPXGOUSTAD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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